molecular formula C17H17N3 B1311667 (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 229978-45-4

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No. B1311667
M. Wt: 263.34 g/mol
InChI Key: MTAUJUYSNPSXBW-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” is a chemical compound . It is offered by several companies, including Huizhou Raffles Pharmatech and Benchchem .


Chemical Reactions Analysis

While specific chemical reactions involving “(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” are not available, imidazoles in general are known to participate in a variety of chemical reactions .

Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Antimicrobial Activities : Imidazole derivatives, including those with complex heterocyclic structures similar to the specified compound, have been extensively studied for their antimicrobial properties. They serve as the backbone for manufacturing antifungal drugs like ketoconazole and clotrimazole. These compounds are of interest due to their effectiveness against a range of microbial pathogens (American Journal of IT and Applied Sciences Research, 2022).

Anticancer Potential : Imidazole scaffolds are investigated for their potential in cancer therapy. Various imidazole derivatives, including compounds like imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] (NAMI-A), have shown promising cytotoxic profiles against cancer cells. These compounds are valued for their unique modes of action and potential for reduced toxicity compared to traditional chemotherapy agents (Anticancer Activities of Mononuclear Ruthenium(II) Coordination Complexes, 2015).

Corrosion Inhibition : Imidazoline derivatives, which share a core structural motif with imidazole compounds, are known for their effective corrosion inhibition properties. These compounds are particularly used in the petroleum industry for their efficiency in protecting metal surfaces against corrosion, highlighting their versatility beyond pharmaceutical applications (Corrosion Reviews, 2023).

properties

IUPAC Name

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUJUYSNPSXBW-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=N[C@@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451398
Record name CTK4F0654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

CAS RN

229978-45-4
Record name CTK4F0654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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